molecular formula C11H12N2O2 B12820527 1-ethyl-1H-benzo[d]imidazol-2-yl acetate

1-ethyl-1H-benzo[d]imidazol-2-yl acetate

Cat. No.: B12820527
M. Wt: 204.22 g/mol
InChI Key: FCLAPQUEKURJMA-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzo[d]imidazol-2-yl acetate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole ring substituted with an ethyl group at the nitrogen atom and an acetate group at the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate typically involves the reaction of 1-ethyl-1H-benzo[d]imidazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-benzo[d]imidazol-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted benzimidazole compounds.

Scientific Research Applications

1-Ethyl-1H-benzo[d]imidazol-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-1H-benzo[d]imidazol-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects. It may also inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    1H-benzo[d]imidazole: The parent compound without the ethyl and acetate substitutions.

    2-Methyl-1H-benzo[d]imidazole: A similar compound with a methyl group instead of an ethyl group.

    1-Phenyl-1H-benzo[d]imidazol-2-yl acetate: A derivative with a phenyl group instead of an ethyl group.

Uniqueness: 1-Ethyl-1H-benzo[d]imidazol-2-yl acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and acetate moiety can enhance its solubility, stability, and interaction with biological targets compared to other benzimidazole derivatives.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(1-ethylbenzimidazol-2-yl) acetate

InChI

InChI=1S/C11H12N2O2/c1-3-13-10-7-5-4-6-9(10)12-11(13)15-8(2)14/h4-7H,3H2,1-2H3

InChI Key

FCLAPQUEKURJMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1OC(=O)C

Origin of Product

United States

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